N-(2-cyanophenyl)-2-(4-nitropyrazol-1-yl)acetamide
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Overview
Description
N-(2-cyanophenyl)-2-(4-nitropyrazol-1-yl)acetamide: is an organic compound that features a cyanophenyl group and a nitropyrazolyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyanophenyl)-2-(4-nitropyrazol-1-yl)acetamide typically involves the following steps:
Formation of 2-(4-nitropyrazol-1-yl)acetic acid: This can be achieved by nitration of pyrazole followed by carboxylation.
Amidation Reaction: The 2-(4-nitropyrazol-1-yl)acetic acid is then reacted with 2-cyanophenylamine under dehydrating conditions to form the desired acetamide.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The cyano group can be reduced to an amine.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
Reduction of Nitro Group: Formation of N-(2-cyanophenyl)-2-(4-aminopyrazol-1-yl)acetamide.
Reduction of Cyano Group: Formation of N-(2-aminophenyl)-2-(4-nitropyrazol-1-yl)acetamide.
Substitution Reactions: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in metal-catalyzed reactions.
Organic Synthesis: Intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Industry
Materials Science: Used in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism by which N-(2-cyanophenyl)-2-(4-nitropyrazol-1-yl)acetamide exerts its effects depends on its application:
Enzyme Inhibition: It may bind to the active site of an enzyme, blocking substrate access.
Catalysis: Acts as a ligand, coordinating to a metal center and facilitating catalytic cycles.
Comparison with Similar Compounds
Similar Compounds
N-(2-cyanophenyl)-2-(4-aminopyrazol-1-yl)acetamide: Similar structure but with an amino group instead of a nitro group.
N-(2-aminophenyl)-2-(4-nitropyrazol-1-yl)acetamide: Similar structure but with an amino group instead of a cyano group.
Uniqueness
N-(2-cyanophenyl)-2-(4-nitropyrazol-1-yl)acetamide: is unique due to the presence of both a cyano and a nitro group, which can undergo diverse chemical transformations, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
N-(2-cyanophenyl)-2-(4-nitropyrazol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5O3/c13-5-9-3-1-2-4-11(9)15-12(18)8-16-7-10(6-14-16)17(19)20/h1-4,6-7H,8H2,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRXAHCYOFFEDTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)CN2C=C(C=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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